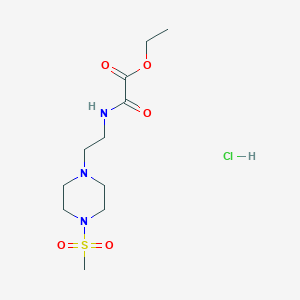

Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride is a useful research compound. Its molecular formula is C11H22ClN3O5S and its molecular weight is 343.82. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Anticancer Potential : EMPAH has shown promise as an anticancer agent. Researchers investigate its ability to inhibit tumor growth and metastasis by targeting specific cellular pathways .

- Neuroprotection : EMPAH may protect neurons from oxidative stress and inflammation, making it a candidate for neurodegenerative disease research .

- Chemical Scaffold : EMPAH’s unique structure serves as a scaffold for designing novel drugs. Medicinal chemists explore modifications to enhance its pharmacological properties .

- Enzyme Inhibition : EMPAH interacts with enzymes, potentially inhibiting their activity. This property is valuable for drug discovery .

- Organic Semiconductors : EMPAH derivatives exhibit semiconducting behavior. Researchers explore their use in organic electronic devices like solar cells and transistors .

- Photoluminescent Materials : EMPAH-based compounds emit light upon excitation, making them interesting for optoelectronic applications .

- Protein Labeling : EMPAH derivatives can be modified to label proteins in live cells. This aids in studying protein localization and interactions .

- Bioorthogonal Chemistry : EMPAH participates in bioorthogonal reactions, allowing selective labeling of biomolecules in complex biological systems .

- Quantification : EMPAH serves as a reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry .

- Stability Studies : Researchers assess EMPAH’s stability under various conditions to ensure accurate drug formulation and storage .

- Building Block : EMPAH derivatives are used as building blocks in organic synthesis. Their versatility allows access to diverse chemical structures .

- Asymmetric Synthesis : EMPAH-based chiral ligands enable enantioselective transformations in synthetic chemistry .

Biomedical Research

Drug Development

Materials Science

Chemical Biology

Pharmaceutical Analysis

Chemical Synthesis

Mécanisme D'action

Target of Action

Piperazine derivatives, a key structural component of this compound, are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine derivatives are known to interact with various receptors and enzymes, leading to a range of biological responses .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, leading to a range of biological responses .

Pharmacokinetics

Piperazine derivatives are known to have diverse pharmacokinetic properties, which can influence their bioavailability .

Result of Action

Piperazine derivatives are known to induce a range of molecular and cellular responses .

Action Environment

Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of piperazine derivatives .

Propriétés

IUPAC Name |

ethyl 2-[2-(4-methylsulfonylpiperazin-1-yl)ethylamino]-2-oxoacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S.ClH/c1-3-19-11(16)10(15)12-4-5-13-6-8-14(9-7-13)20(2,17)18;/h3-9H2,1-2H3,(H,12,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOIDBIUTKVCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2844372.png)

![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2844374.png)

![N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844375.png)

![(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2844377.png)

![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2844381.png)

![7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844383.png)

![N-(3,5-difluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2844384.png)

![N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2844389.png)

![4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2844390.png)

![2-(4-chlorophenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide](/img/structure/B2844391.png)